

# In-Depth Technical Guide: Synthesis and Derivation of RDS03-94 from Modafinil

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## Compound of Interest

Compound Name: RDS03-94

Cat. No.: B12367412

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and derivation of **RDS03-94**, a potent and atypical dopamine reuptake inhibitor (DRI) derived from the wake-promoting agent modafinil. This document details the synthetic pathway, experimental protocols, and relevant biological data, offering valuable insights for researchers in medicinal chemistry and pharmacology.

## Introduction

**RDS03-94**, with the IUPAC name 1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol, is a structurally novel analog of modafinil. Unlike its parent compound, **RDS03-94** exhibits significantly higher affinity for the dopamine transporter (DAT) and also possesses a high affinity for the sigma-1 ( $\sigma_1$ ) receptor.<sup>[1][2]</sup> Its atypical DAT inhibitor profile suggests a lower potential for abuse compared to traditional stimulants, making it a promising candidate for the development of therapeutics for substance use disorders. This guide elucidates the chemical journey from the well-established wakefulness-promoting agent, modafinil, to this novel investigational compound.

While **RDS03-94** is a derivative in the conceptual lineage of modafinil, it is not synthesized directly from modafinil. Instead, its synthesis involves a multi-step process starting from more basic chemical building blocks, culminating in a structure that incorporates key pharmacophoric elements of modafinil, such as the diphenylmethyl moiety, but with significant modifications to the rest of the molecule.

## Retrosynthetic Analysis and Synthetic Strategy

The synthesis of **RDS03-94** can be approached through a convergent strategy. The core of the molecule is the substituted piperazine ring. A logical retrosynthetic disconnection breaks the molecule down into three key fragments: the bis(4-fluorophenyl)methylthioethyl group, the chiral 2,6-dimethylpiperazine, and the 1-aminopropan-2-ol side chain.

A forward synthesis would therefore involve the preparation of these key intermediates followed by their sequential coupling. The synthesis of modafinil and its analogs often starts with the construction of the benzhydryl core.<sup>[3][4]</sup>

## Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis of **RDS03-94**, based on established procedures for analogous compounds.

### Synthesis of 1,1-bis(4-fluorophenyl)methanethiol

The synthesis of the key benzhydrylthiol intermediate is a crucial first step.

Protocol:

- To a solution of 1,1-bis(4-fluorophenyl)methanol in a suitable solvent such as toluene, add Lawesson's reagent.
- Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford 1,1-bis(4-fluorophenyl)methanethiol.

## Synthesis of 2-((bis(4-fluorophenyl)methyl)thio)ethan-1-ol

Protocol:

- To a solution of 1,1-bis(4-fluorophenyl)methanethiol in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide).
- To this solution, add 2-bromoethanol and stir the reaction mixture at room temperature.
- Monitor the reaction by TLC.
- Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography to yield 2-((bis(4-fluorophenyl)methyl)thio)ethan-1-ol.

## Synthesis of 2-((bis(4-fluorophenyl)methyl)thio)ethyl methanesulfonate

Protocol:

- Dissolve 2-((bis(4-fluorophenyl)methyl)thio)ethan-1-ol in dichloromethane.
- Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Wash the reaction mixture with water and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude mesylate, which can often be used in the next step without further purification.

## Synthesis of (2S,6R)-1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-2,6-dimethylpiperazine

Protocol:

- To a solution of (2S,6R)-2,6-dimethylpiperazine in a polar aprotic solvent such as acetonitrile, add a base like potassium carbonate.
- Add the previously synthesized 2-((bis(4-fluorophenyl)methyl)thio)ethyl methanesulfonate to the mixture.
- Heat the reaction mixture to reflux and monitor its progress by TLC.
- After completion, cool the mixture, filter off the solids, and concentrate the filtrate.
- Purify the crude product by column chromatography to yield the desired substituted piperazine.

## Synthesis of RDS03-94: 1-((2S,6R)-4-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-2,6-dimethylpiperazin-1-yl)propan-2-ol

Protocol:

- Dissolve (2S,6R)-1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-2,6-dimethylpiperazine in a suitable solvent like methanol.
- Add propylene oxide and heat the mixture in a sealed vessel.
- Monitor the reaction by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the final product, **RDS03-94**, by column chromatography.

## Quantitative Data

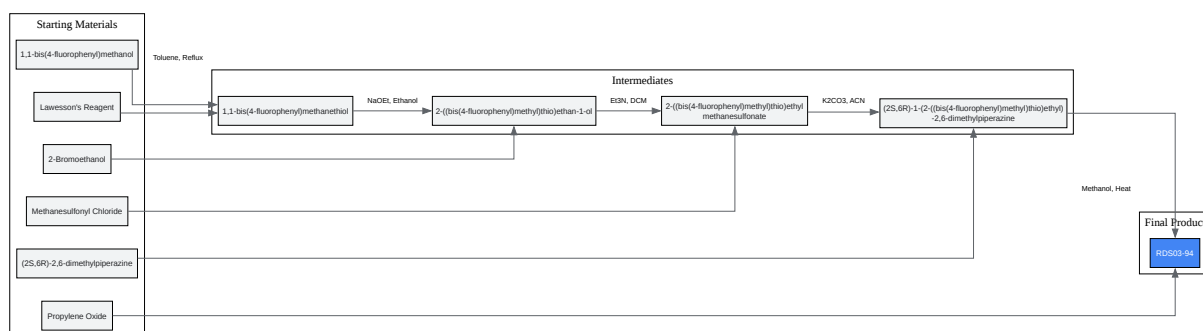
The following table summarizes key quantitative data for **RDS03-94** and related compounds for comparative purposes.

Compound	DAT Ki (nM)	$\sigma$ 1 Receptor Ki (nM)	Yield (%)	Purity (%)
Modafinil	~3000	>10,000	-	>98
RDS03-94	39.4	2.19	60-70 (overall)	>98
JJC8-088	6.72	41.6	-	>98

Note: Yields are approximate and can vary based on reaction scale and optimization. Purity is typically determined by HPLC.

## Mandatory Visualizations

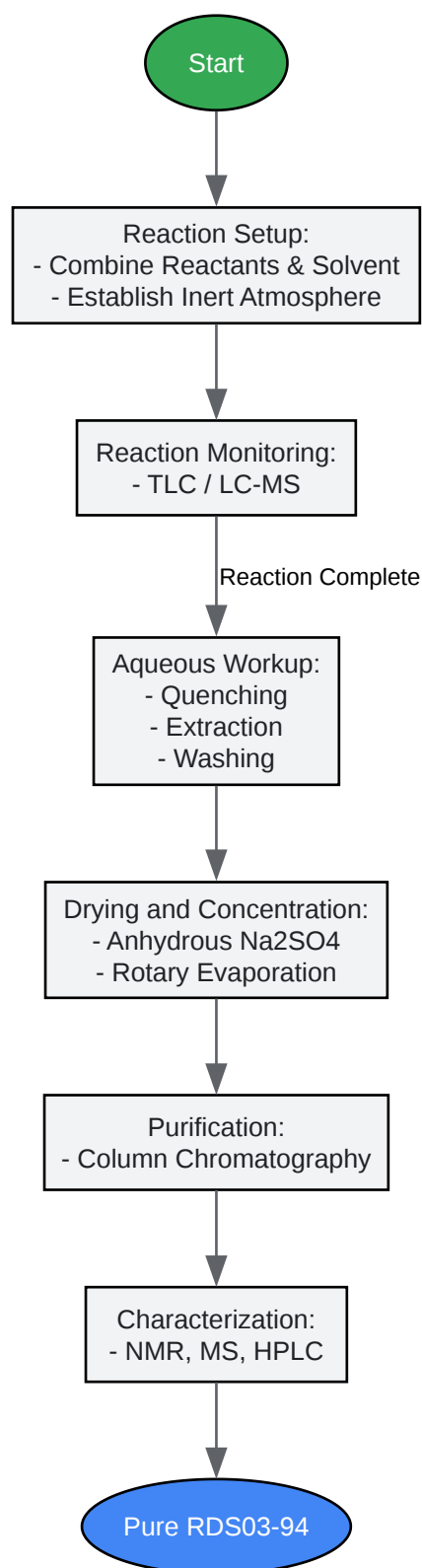
### Synthetic Pathway of RDS03-94



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Caption: Synthetic pathway for the preparation of **RDS03-94**.

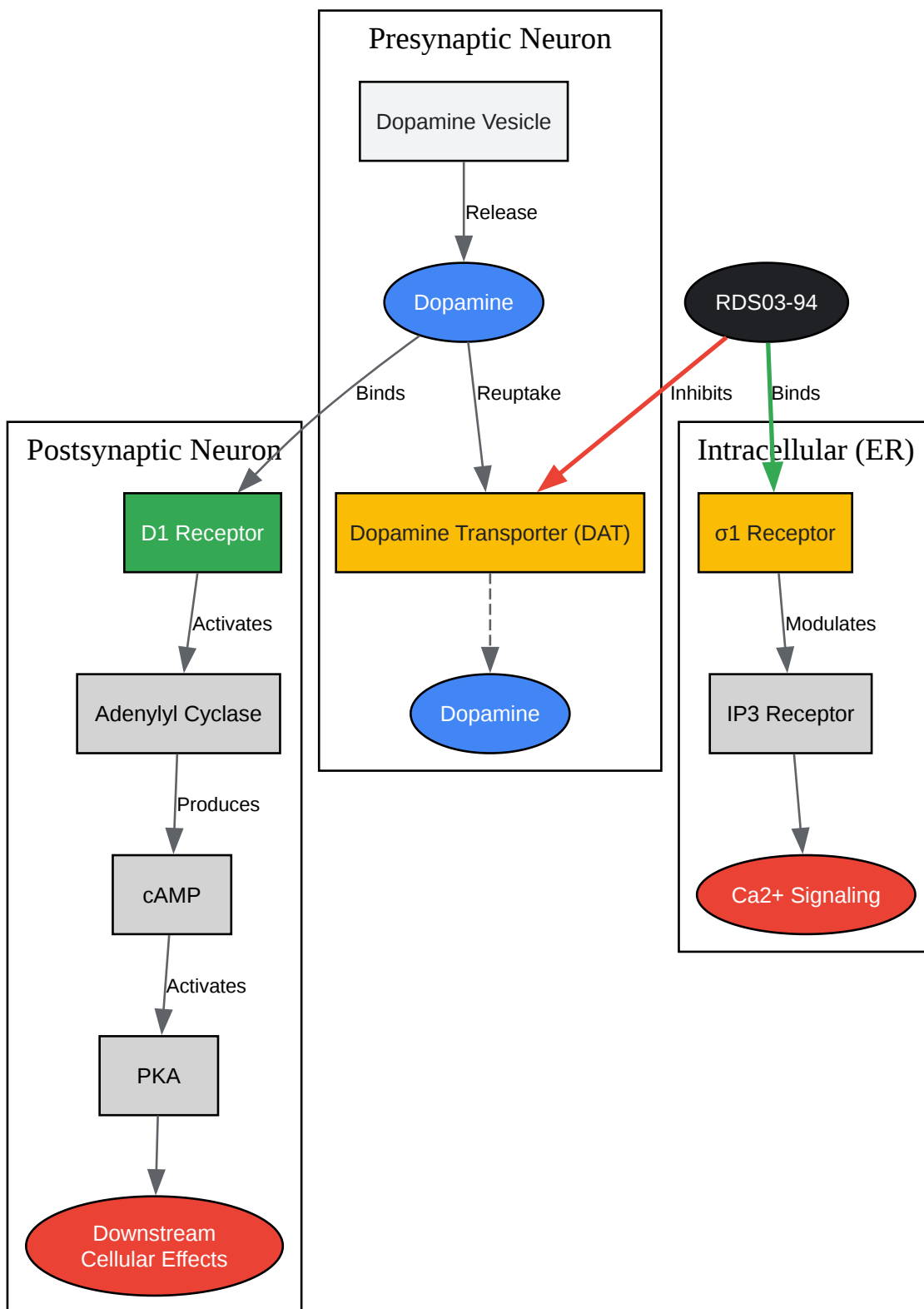
## Experimental Workflow for Synthesis and Purification



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Caption: General experimental workflow for each synthetic step.

## Signaling Pathways of RDS03-94



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